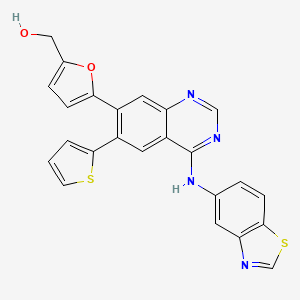

Ripk2/3-IN-1

Description

Overview of the RIP Kinase Family

The RIPK family consists of seven members (RIPK1-7) that share a conserved kinase domain but are distinguished by other functional domains that dictate their specific roles. nih.govfrontiersin.org These kinases are central mediators in signaling pathways initiated by various receptors, including death receptors like the TNF receptor, and pattern recognition receptors (PRRs) involved in innate immunity. mdpi.comfrontiersin.org

Classification and Domain Architecture of RIPK1, RIPK2, and RIPK3

RIPK1, RIPK2, and RIPK3 are the most extensively studied members of this family due to their direct involvement in inflammation and cell death signaling. nih.govfrontiersin.org Their distinct domain structures are key to their specific functions and interactions.

RIPK1 is a multifaceted protein featuring an N-terminal kinase domain, an intermediate domain containing a RIP homotypic interaction motif (RHIM), and a C-terminal death domain (DD). nih.govfrontiersin.orgwikipedia.org The kinase domain is crucial for its role in inducing cell death, while the death domain allows it to interact with other death-domain-containing proteins like those in the TNFR1 signaling complex. wikipedia.org The RHIM is essential for its interaction with RIPK3 to initiate necroptosis. frontiersin.org

RIPK2 contains an N-terminal kinase domain and a C-terminal caspase activation and recruitment domain (CARD). nih.govmdpi.com The CARD domain facilitates interaction with other CARD-containing proteins, such as the intracellular bacterial sensors NOD1 and NOD2, linking pathogen recognition to inflammatory responses. basicmedicalkey.commdpi.comnih.gov

RIPK3 possesses an N-terminal kinase domain and a C-terminal RHIM domain, which enables it to interact with RIPK1 and other RHIM-containing proteins to regulate necroptosis. nih.govfrontiersin.orgrevistanefrologia.com

| Kinase | N-Terminal Domain | Intermediate Domain | C-Terminal Domain | Key Interaction Partners |

| RIPK1 | Kinase Domain | RIP Homotypic Interaction Motif (RHIM) | Death Domain (DD) | TNFR1, FADD, TRADD, RIPK3 frontiersin.orgwikipedia.org |

| RIPK2 | Kinase Domain | - | Caspase Activation and Recruitment Domain (CARD) | NOD1, NOD2 basicmedicalkey.commdpi.com |

| RIPK3 | Kinase Domain | - | RIP Homotypic Interaction Motif (RHIM) | RIPK1, ZBP1, TRIF frontiersin.orgnih.gov |

Fundamental Roles in Cellular Homeostasis, Stress Responses, and Immunity

RIP kinases are integral to maintaining cellular balance and responding to threats. They function as key nodes in signaling cascades that control inflammation and cell fate.

RIPK1 acts as a central regulator in TNF signaling, where it can either promote cell survival and inflammation through NF-κB activation or induce cell death via apoptosis or necroptosis. nih.govfrontiersin.org Its scaffolding function is independent of its kinase activity and is crucial for the assembly of signaling complexes that activate NF-κB. frontiersin.org

RIPK2 is a critical downstream signaling molecule for NOD1 and NOD2 receptors. frontiersin.orgnih.gov Upon activation by bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways, which in turn drives the production of pro-inflammatory cytokines. frontiersin.orgnih.govfrontiersin.org

RIPK3 is best known as the essential kinase that executes necroptosis. patsnap.comportlandpress.com It also plays a role in inflammation, independent of cell death, by activating the NLRP3 inflammasome and NF-κB signaling. revistanefrologia.comfrontiersin.org In certain contexts, RIPK3 can also contribute to apoptosis. nih.gov

Pathophysiological Significance of RIPK2 and RIPK3

The activities of RIPK2 and RIPK3 are tightly regulated, and their dysregulation is linked to a range of inflammatory and autoimmune diseases. nih.govresearchgate.net This makes them attractive targets for therapeutic inhibitors.

Involvement in Regulated Cell Death Pathways

Regulated cell death is a fundamental process that eliminates unwanted or damaged cells. RIPK2 and RIPK3 are key players in distinct forms of this process.

Necroptosis Mechanisms and RIPK1/RIPK3 Interplay

Necroptosis is a form of programmed necrosis, or inflammatory cell death, that is typically activated when apoptosis is blocked. patsnap.comtandfonline.com This pathway is critically dependent on the kinase activities of RIPK1 and RIPK3.

The process is often initiated by signals from death receptors like TNFR1. mdpi.com In the absence of active caspase-8, RIPK1 undergoes autophosphorylation and recruits RIPK3 through their respective RHIM domains. mdpi.comnih.gov This interaction leads to the formation of an amyloid-like signaling complex called the necrosome. nih.gov Within the necrosome, RIPK1 and RIPK3 mutually phosphorylate and activate each other. nih.gov Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like (MLKL) protein, the ultimate effector of necroptosis. patsnap.comfrontiersin.org Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs) that provoke an inflammatory response. basicmedicalkey.comfrontiersin.org

Apoptosis Pathways and RIPK2 Involvement

Apoptosis is a non-inflammatory form of programmed cell death characterized by distinct morphological features. While RIPK1 and RIPK3 are central to necroptosis, RIPK2 has been implicated in apoptotic signaling.

RIPK2's role in apoptosis is often linked to its function in the NF-κB and MAPK signaling pathways. frontiersin.orgresearchgate.netnih.gov Activation of these pathways can have either pro-apoptotic or anti-apoptotic effects depending on the cellular context. For instance, in some cancer cells, silencing RIPK2 has been shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax and cleaved caspase-3. nih.gov RIPK2 can also interact with caspases, further integrating it into the apoptotic machinery. thermofisher.com The activation of NF-κB by RIPK2 is a key event that can influence cell survival or death decisions. researchgate.netnih.gov

Conceptual Framework for Targeting RIPK2/3 in Therapeutic Strategies

The central role of RIPK2 and RIPK3 in inflammatory and cell death pathways makes them attractive targets for therapeutic intervention.

RIPK2 is a key downstream kinase in the signaling pathways of the nucleotide-binding oligomerization domain (NOD) 1 and NOD2 receptors, which are crucial for detecting bacterial components and initiating an innate immune response. frontiersin.org Pharmacological inhibition of RIPK2 is therefore expected to have therapeutic benefits in inflammatory conditions driven by hyperactive NOD signaling. acs.org

Similarly, RIPK3 is a critical mediator of necroptosis. researchgate.net Inhibiting its kinase activity can block this inflammatory form of cell death. Given the complexity of diseases like IBD, where both excessive NOD2 signaling and necroptosis contribute to the pathology, a dual inhibitor of both RIPK2 and RIPK3 could offer a more comprehensive therapeutic approach. nih.govacs.orgvulcanchem.com

The development of RIPK inhibitors has evolved significantly. Early efforts identified compounds like Nec-1, the first inhibitor of RIPK1, which demonstrated the potential of targeting these kinases. nih.govfrontiersin.org However, specificity was a challenge with early inhibitors. nih.gov

Subsequent drug discovery programs have led to the development of highly potent and selective inhibitors for individual RIPKs. frontiersin.org For example, structure-based drug design has yielded potent RIPK2 inhibitors with high selectivity over other kinases. acs.org The discovery of type II inhibitors, which bind to an inactive conformation of the kinase, has also been a significant advancement, with some compounds showing superior cellular activity. frontiersin.org

More recently, the focus has expanded to include dual inhibitors. The rationale is that simultaneously targeting multiple points in a disease-related pathway can lead to synergistic effects and a more robust therapeutic outcome. nih.gov This has led to the discovery and optimization of compounds that can potently and selectively inhibit both RIPK2 and RIPK3. nih.govpatsnap.com

Ripk2/3-IN-1 is a representative example of a dual inhibitor designed to target both RIPK2 and RIPK3. The development of such compounds is often based on a strategy of modifying existing chemical scaffolds known to interact with these kinases. For instance, a series of N,7-diaryl-quinazolin-4-amine derivatives were optimized to achieve balanced potency against both RIPK2 and RIPK3. nih.gov

One such optimized compound, referred to as compound 29 in a recent study, demonstrated balanced and potent inhibition of both RIPK2 (IC50 = 12 nM) and RIPK3 (IC50 = 18 nM) with good selectivity over other kinases. nih.gov This compound was shown to directly bind to both kinases and effectively suppress NOD-induced cytokine production and cellular necroptosis. nih.gov In preclinical models of colitis, this dual inhibitor showed significant therapeutic effects without detectable toxicity, highlighting the potential of this therapeutic strategy for inflammatory bowel diseases. nih.gov The development of dual RIPK2/ALK2 and RIPK3 inhibitors is also being explored, with compounds based on a pyrido[2,3-d]pyrimidine (B1209978) scaffold showing promise. google.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H16N4O2S2 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

[5-[4-(1,3-benzothiazol-5-ylamino)-6-thiophen-2-ylquinazolin-7-yl]furan-2-yl]methanol |

InChI |

InChI=1S/C24H16N4O2S2/c29-11-15-4-5-21(30-15)16-10-19-18(9-17(16)22-2-1-7-31-22)24(26-12-25-19)28-14-3-6-23-20(8-14)27-13-32-23/h1-10,12-13,29H,11H2,(H,25,26,28) |

InChI Key |

OUMWMQOMQTXCGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=C3C(=C2)C(=NC=N3)NC4=CC5=C(C=C4)SC=N5)C6=CC=C(O6)CO |

Origin of Product |

United States |

Mechanistic Insights into the Action of Ripk2/3 in 1

Cellular and Biochemical Effects of Ripk2/3-IN-1 on RIPK2/3-Mediated Signaling Pathways

The inhibitory action of this compound at the molecular level translates into significant modulation of cellular signaling pathways, particularly those governed by the NOD receptors.

The NOD-like receptor (NLR) family members, specifically NOD1 and NOD2, are intracellular pattern recognition receptors that detect components of bacterial peptidoglycan. nih.gov NOD1 recognizes diaminopimelic acid (iE-DAP), found in many Gram-negative bacteria, while NOD2 detects muramyl dipeptide (MDP), a constituent of most bacterial cell walls. nih.govpnas.org Upon ligand binding, these receptors undergo a conformational change, leading to the recruitment of the downstream adaptor kinase RIPK2. nih.gov

RIPK2 is an indispensable kinase that mediates signal transduction downstream of NOD1 and NOD2. frontiersin.org The interaction is facilitated by a homotypic interaction between the caspase activation and recruitment domain (CARD) present on both NOD1/2 and RIPK2. frontiersin.orgfrontiersin.org Following its recruitment, RIPK2 activation is marked by autophosphorylation and subsequent polyubiquitination by several E3 ligases, including XIAP. frontiersin.orgnih.gov This ubiquitination of RIPK2 creates a scaffold to recruit further downstream complexes, such as the TAK1-TAB and IKK complexes. frontiersin.orgfrontiersin.org

The activation of these complexes is crucial for triggering the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. frontiersin.orgnih.gov These pathways ultimately lead to the transcription and production of a host of pro-inflammatory cytokines and chemokines. patsnap.comnih.gov

As a potent inhibitor of RIPK2, this compound is positioned to block this entire cascade. By inhibiting the kinase activity of RIPK2, it prevents the critical autophosphorylation and subsequent ubiquitination events required for signal propagation. patsnap.comnih.gov This blockade effectively shuts down the NOD1/2-RIPK2 signaling axis, thereby inhibiting the activation of NF-κB and MAPK and suppressing the resulting inflammatory response. patsnap.com

Modulation of Nucleotide-binding Oligomerization Domain (NOD) Receptor Signaling

Disruption of RIPK2 Filament Formation

Upon activation by the intracellular bacterial sensors NOD1 and NOD2, RIPK2 is recruited via homotypic CARD-CARD interactions, leading to its oligomerization and the formation of large, helical, filamentous signaling platforms sometimes referred to as "RIPosomes". life-science-alliance.orguniprot.org This higher-order assembly is considered a crucial step for signal amplification, acting as a scaffold to bring together downstream signaling components. uniprot.org The formation of these filaments is a highly regulated process, dependent on the active conformation and autophosphorylation of RIPK2, particularly at the Y474 site. life-science-alliance.orgfrontiersin.org

Inhibitors targeting the kinase domain of RIPK2, such as this compound, can disrupt the formation of these essential filaments. By binding to the ATP pocket, these molecules lock the kinase in an inactive conformation, which can prevent the autophosphorylation and conformational changes necessary for stable oligomerization. frontiersin.orgembopress.org Studies on other RIPK2 inhibitors have demonstrated that preventing the proper function of the kinase domain hinders the assembly of these higher-order signaling complexes, effectively halting the initial step of the signaling cascade post-receptor engagement. thesgc.org

Downstream Signaling Cascade Regulation by this compound

The ultimate consequence of this compound's disruption of RIPK2 filament formation and ubiquitination is the complete blockade of downstream signaling cascades. The polyubiquitinated RIPK2 scaffold is essential for recruiting and activating two major pathways: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-κB (NF-κB) pathway. uniprot.orgfrontiersin.org

The K63-ubiquitin chains recruit the TAK1 complex (containing TAB2/3), leading to TAK1 activation, which in turn activates the MAPK cascades (JNK and p38). uniprot.org The M1-ubiquitin chains recruit the IKK complex (IKKα/β and NEMO), leading to the phosphorylation and subsequent degradation of IκBα, which allows NF-κB transcription factors (e.g., p65/RelA) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. uniprot.orgthesgc.org

By preventing the formation of the ubiquitinated RIPK2 platform, this compound ensures that neither the TAK1 nor the IKK complexes are recruited and activated. This leads to a potent suppression of the production of inflammatory cytokines and chemokines that are hallmarks of NOD1/2 pathway activation. researchgate.net The inhibitory effect of this compound on NF-κB reporter gene activity directly confirms its efficacy in regulating this critical downstream cascade. medchemexpress.cn

Attenuation of TAK1 and IKK Complex Activation

Activation of RIPK2 is a critical step following the recognition of bacterial peptidoglycans by the intracellular sensors NOD1 and NOD2. rndsystems.com Upon activation, RIPK2 undergoes polyubiquitination, which creates a scaffold to recruit downstream signaling molecules. frontiersin.orgtandfonline.com This scaffold is essential for the recruitment and activation of the TAK1 (Transforming growth factor-β-activated kinase 1) complex. vulcanchem.comtocris.comfrontiersin.org The activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex (IKKα/β-NEMO). vulcanchem.comtocris.com An inhibitor of RIPK2 would be predicted to block these initial ubiquitination and scaffolding functions, thereby preventing the subsequent recruitment and activation of both TAK1 and the IKK complex.

Suppression of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, JNK, p38)

The activation of the TAK1 complex by RIPK2 is a central node that also initiates the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. tocris.comdovepress.com TAK1 can phosphorylate various MAPK kinases, leading to the activation of key MAPK pathways including ERK, JNK, and p38. tandfonline.comdovepress.com These pathways regulate a multitude of cellular processes, including inflammation and cell proliferation. tocris.com Inhibition of RIPK2 by a compound like this compound would be expected to suppress the activation of TAK1, and consequently, block the downstream activation of the ERK, JNK, and p38 MAPK pathways. tandfonline.comdovepress.com For instance, in head and neck squamous cell carcinoma cells, activation of the NOD1/RIPK2 pathway has been shown to mediate the activation of ERK, JNK, and p38. nih.govopnme.com

Inhibition of NF-κB Nuclear Translocation and Activity

The activation of the IKK complex by the upstream RIPK2-TAK1 axis is the canonical step leading to the activation of the transcription factor NF-κB. vulcanchem.comnih.gov The IKK complex phosphorylates the inhibitor of κB (IκBα), targeting it for degradation. tocris.com This releases NF-κB dimers (e.g., p65/p50), allowing them to translocate to the nucleus. tocris.comnih.gov Inside the nucleus, NF-κB initiates the transcription of a wide array of genes encoding pro-inflammatory proteins. genecards.org A RIPK2 inhibitor would block this entire cascade, preventing IκBα degradation and thereby inhibiting the nuclear translocation and transcriptional activity of NF-κB. nih.gov

Modulation of AP-1 and IRF7 Activation

The activation of MAPK pathways, such as JNK and p38, by RIPK2 signaling culminates in the activation of other transcription factors, including Activator Protein-1 (AP-1). AP-1 works in concert with NF-κB to drive the expression of inflammatory genes. vulcanchem.com In addition to the NF-κB and MAPK pathways, RIPK2 can also modulate interferon-regulatory factor (IRF) signaling. Specifically, upon activation, RIPK2 can recruit TRAF3, which leads to the activation of the kinases TBK1/IKKε and the subsequent activation of the transcription factor IRF7, a key regulator of type I interferon production. Therefore, inhibition of RIPK2 could potentially suppress both AP-1 and IRF7 activation.

Influence on Pro-Inflammatory Cytokine and Chemokine Production

Suppression of TNF-α, IL-6, IL-8, IL-12/23, and MCP-1 Release

The transcription factors NF-κB and AP-1, activated by the RIPK2 signaling cascade, are primary drivers for the production of numerous pro-inflammatory cytokines and chemokines. tocris.com Consequently, the inhibition of RIPK2 is expected to lead to a significant reduction in the release of key inflammatory mediators. These include, but are not limited to, Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), the p40 subunit of Interleukin-12 and Interleukin-23 (IL-12/23), and Monocyte Chemoattractant Protein-1 (MCP-1). tocris.comdovepress.com Studies with other RIPK2 inhibitors have confirmed that blocking RIPK2 activity effectively reduces the production of these cytokines in various cell types and disease models.

Effects on Cell Death Pathways

The role of the RIP kinase family in cell death is complex. RIPK1 and RIPK3 are central components of the "necrosome," a complex that executes a programmed form of necrosis called necroptosis, particularly when apoptosis is inhibited. frontiersin.org These two kinases contain a RIP homotypic interaction motif (RHIM) that allows them to interact and activate the necroptosis pathway.

RIPK2, however, lacks a RHIM domain and is not considered a core component of the necrosome. Its primary role is in inflammation, though it has been linked to apoptosis induction in some contexts.

A dual inhibitor targeting both RIPK2 and RIPK3, such as this compound, would be hypothesized to have a dual effect:

Inhibition of RIPK2-mediated inflammation , as detailed in the sections above.

Inhibition of RIPK3-mediated necroptosis . By inhibiting RIPK3, the compound would block the phosphorylation of its substrate, MLKL, which is the executioner protein of necroptosis. This would prevent MLKL from translocating to the plasma membrane and inducing cell lysis.

This dual activity could be beneficial in pathological conditions where both inflammation and necroptotic cell death contribute to tissue damage. However, without specific data on this compound, this remains a theoretical mechanism of action.

Data Tables

Due to the lack of specific experimental data for the compound "this compound" in the public domain, data tables detailing its specific effects on the outlined molecular targets and pathways cannot be generated.

Inhibition of RIPK1/RIPK3-Dependent Necroptosis

Necroptosis is a form of regulated necrotic cell death that is critically dependent on the kinase activities of RIPK1 and RIPK3. Under specific cellular conditions, particularly when apoptosis is inhibited, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome. Within this complex, RIPK1 phosphorylates and activates RIPK3. Activated RIPK3, in turn, phosphorylates its downstream substrate, the mixed lineage kinase domain-like pseudokinase (MLKL). This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of cellular contents.

This compound, through its potent inhibition of RIPK3, directly interferes with this cascade. By binding to the ATP-binding pocket of RIPK3, the inhibitor prevents the kinase from phosphorylating MLKL, thereby halting the execution of necroptotic cell death. Research on potent, balanced dual inhibitors has identified compounds that effectively suppress cellular necroptosis. For instance, compound 29, a potent dual inhibitor, shows significant activity against both kinases, highlighting the therapeutic potential of this approach.

| Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|

| RIPK2 | 12 | |

| RIPK3 | 18 |

Modulation of RIPK2-Mediated Apoptosis (e.g., Caspase-1 activation)

The RIP kinase family acts as a crucial node in determining cell fate, capable of directing cells toward survival, necroptosis, or apoptosis depending on the cellular context and interacting partners. While RIPK3 is a central driver of necroptosis, RIPK2 is a key mediator of inflammatory signaling downstream of NOD1/2 receptors and has also been implicated in the regulation of apoptosis.

The action of this compound on RIPK2 can modulate apoptotic signaling. RIPK2's kinase activity is involved in pathways that can lead to the activation of caspases, including caspase-1. Inhibition of RIPK2 can therefore alter the formation of signaling complexes, potentially shifting the balance between pro-survival signals and pro-apoptotic outcomes.

Furthermore, the inhibition of RIPK kinases can have complex effects on caspase-dependent apoptosis. In some contexts, the kinase activity of RIPK1 suppresses apoptosis mediated by caspase-8. Inhibition of RIPK1's kinase function can unmask a scaffolding role for the protein, promoting the assembly of a pro-apoptotic complex (termed the ripoptosome) with FADD and caspase-8, leading to caspase activation and apoptosis. While this compound primarily targets RIPK2 and RIPK3, the interconnected nature of these signaling pathways means that its inhibitory action can influence the broader cellular decision-making process between different cell death modalities. For example, under conditions where caspase activation is inhibited by pathogens, RIPK1 activation can promote inflammation; this effect can be blocked by RIPK1 kinase inhibitors. The interplay between RIP kinases and caspases is intricate, with pan-caspase inhibitors sometimes redirecting the cell death pathway towards RIPK-mediated necroptosis.

| Inhibitor Action |

|---|

Preclinical Research Applications of Ripk2/3 in 1 in Disease Models

Inflammatory and Autoimmune Disease Models

There is no specific information available in the scientific literature regarding the preclinical applications of a compound named "Ripk2/3-IN-1" in inflammatory and autoimmune disease models.

No studies were found that specifically investigate the efficacy or mechanisms of "this compound" in preclinical models of Inflammatory Bowel Disease or colitis.

There is no available data on the therapeutic efficacy of "this compound" in trinitrobenzene sulfonic acid (TNBS) or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models.

There is no research available detailing the effects of "this compound" on the modulation of intestinal immune homeostasis.

No preclinical studies on the application of "this compound" in any arthritis models have been identified in the available literature.

There is no published research on the use of "this compound" in preclinical models of multiple sclerosis.

No studies were found that investigate the role of "this compound" in preclinical models of asthma or cystic fibrosis.

Cancer Research Models

Modulation of Epithelial-to-Mesenchymal Transition (EMT):The potential role of this compound in modulating the epithelial-to-mesenchymal transition in cancer cells has not been investigated in any published studies to date.

As a novel compound, the exploration of this compound in in vivo disease models is likely in the nascent stages. The scientific community awaits further research to determine if its potent dual-inhibitory action translates to therapeutic efficacy in the areas of acute injury and cancer.

Effects on the Tumor Microenvironment and Immune Evasion

Inhibition of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) and RIPK3 has emerged as a significant strategy for modulating the tumor microenvironment (TME). The compound this compound, by targeting these kinases, influences critical pathways involved in tumor immunity and immune evasion. RIPK2, in particular, has been identified as a crucial driver of immune evasion, and its inhibition can dismantle the immunosuppressive TME. qian-lab.orgaacrjournals.orgnih.gov Mechanistic studies show that tumor-intrinsic RIPK2 signaling fosters a desmoplastic TME that restricts the activity and density of effector T cells. qian-lab.orgaacrjournals.org The expression of RIPK2 is often correlated with immune cell infiltration, and its inhibition can alter the immune landscape within the tumor, suggesting its potential as a viable immunotherapy target across various cancers. nih.govresearchgate.net

Impact on Tumor-Infiltrating Immune Cells (e.g., T-cells, B-cells, macrophages, neutrophils, dendritic cells)

Targeting RIPK2 has a profound impact on the composition and function of immune cells within the tumor. Pan-cancer analyses reveal a significant positive correlation between RIPK2 expression and the infiltration of B cells, macrophages, and neutrophils. nih.gov In specific cancer types like Kidney Renal Clear Cell Carcinoma (KIRC), RIPK2 is noted to promote the infiltration of a series of immune cells. nih.gov

In preclinical models of pancreatic ductal adenocarcinoma (PDAC), ablating RIPK2 expression leads to a notable increase in the presence of CD3⁺, CD8⁺, and CD4⁺ T cells within the tumor. researchgate.net This is accompanied by an enhanced anti-tumor T-cell response, with tumor-infiltrating CD8⁺ T cells showing augmented production of cytolytic granules and cytokines like IFNγ, TNFα, and granzyme B. researchgate.net Single-cell RNA sequencing of PDAC tumors has confirmed that RIPK2 modulation alters the immune profile, affecting the distribution and activation state of various leukocyte clusters, including T-cells and NK cells. researchgate.net In other cancers, such as ovarian cancer, RIPK2-mediated immune infiltration has been shown to involve CD4⁺ memory T-cells and dendritic cells (DCs). nih.govfrontiersin.org

| Immune Cell Type | Effect of RIPK2 Inhibition/Ablation | Cancer Model |

|---|---|---|

| CD8⁺ T-cells | Increased infiltration and activation; enhanced cytokine production (IFNγ, TNFα, Granzyme B) | Pancreatic Ductal Adenocarcinoma (PDAC) |

| CD4⁺ T-cells | Increased infiltration | Pancreatic Ductal Adenocarcinoma (PDAC) |

| B-cells | Infiltration is positively correlated with RIPK2 expression | Pan-cancer analysis |

| Macrophages | Infiltration is positively correlated with RIPK2 expression | Pan-cancer analysis |

| Neutrophils | Infiltration is positively correlated with RIPK2 expression | Pan-cancer analysis |

| Dendritic Cells (DCs) | Infiltration linked to RIPK2 expression | Ovarian Cancer |

Regulation of Antigen Presentation (e.g., MHC-I degradation)

A primary mechanism by which tumors evade immune surveillance is the downregulation of Major Histocompatibility Complex class I (MHC-I) mediated antigen presentation. qian-lab.org Recent studies have identified RIPK2 as a key driver of this immune evasion process in pancreatic cancer. researchgate.netfrontiersin.org Mechanistically, tumor-intrinsic RIPK2 induces the autophagy-lysosomal degradation of MHC-I molecules. qian-lab.orgaacrjournals.orgnih.gov This process is specifically mediated by NBR1 (Neighbor of BRCA1 gene 1). qian-lab.orgaacrjournals.org By promoting this degradation pathway, RIPK2 impairs the expression of MHC-I on the tumor cell surface, which limits antigen presentation and the subsequent activation and cytotoxic function of T cells. researchgate.netfrontiersin.org

Consequently, the inhibition of RIPK2 disrupts this NBR1-mediated degradation. researchgate.netresearchgate.net This restores MHC-I surface levels on cancer cells, thereby enhancing antigen presentation to CD8⁺ T cells. qian-lab.orgaacrjournals.org This finding positions RIPK2 as a critical regulator of MHC antigen presentation and a key target for overcoming a major mechanism of immunotherapy resistance in cancers like PDAC. researchgate.netnih.gov

Potential for Combination Therapies (e.g., with Immune Checkpoint Blockade)

Given its role in fostering an immunosuppressive microenvironment and impairing T-cell function, targeting RIPK2 holds significant promise for combination therapies, particularly with immune checkpoint blockade (ICB). qian-lab.org In a vast majority of cancers, RIPK2 expression is positively correlated with the expression of immune checkpoint markers such as PD-1 (PDCD1), PD-L1 (CD274), and CTLA4. nih.gov This co-expression provides a strong rationale for dual targeting.

Preclinical studies in PDAC have demonstrated that genetic or pharmacological targeting of RIPK2 sensitizes tumors to anti-PD-1 immunotherapy. qian-lab.orgaacrjournals.orgnih.gov This combination therapy leads to more profound and durable anti-tumor responses, including complete tumor regression and prolonged survival in animal models. qian-lab.orgaacrjournals.org By restoring MHC-I expression and increasing the infiltration and activation of cytotoxic T-cells, RIPK2 inhibition effectively converts an immunologically "cold" tumor, which is typically refractory to ICB, into a "hot" tumor that is responsive to checkpoint inhibitors. qian-lab.orgresearchgate.net These findings strongly support a novel therapeutic strategy combining RIPK2 inhibition with anti-PD-1 immunotherapy for cancers resistant to ICB monotherapy. qian-lab.orgaacrjournals.orgfrontiersin.org

Efficacy in Specific Cancer Types

Pancreatic Ductal Adenocarcinoma (PDAC)

PDAC is a notoriously aggressive malignancy that is highly resistant to conventional therapies, including immune checkpoint blockade. qian-lab.orgnih.gov A key reason for this resistance is a highly immunosuppressive tumor microenvironment. qian-lab.org Research has shown that RIPK2 is substantially elevated in PDAC lesions compared to normal pancreatic tissue and is associated with a poor prognosis. qian-lab.orgresearchgate.net

In preclinical PDAC models, RIPK2 has been identified as a crucial driver of immune evasion. qian-lab.orgaacrjournals.org Inhibition or knockout of RIPK2 has demonstrated significant therapeutic efficacy. Specifically, targeting RIPK2 disrupts the desmoplastic TME, enhances the infiltration and function of cytotoxic T-cells, and restores MHC-I-mediated antigen presentation. qian-lab.orgaacrjournals.orgnih.gov The most significant finding is that targeting tumor-intrinsic RIPK2, either genetically or with a pharmacological inhibitor, sensitizes PDAC to anti-PD-1 immunotherapy. qian-lab.orgaacrjournals.org This combination approach has been shown to result in partial or complete tumor regression and prolonged survival in preclinical models, offering a promising new strategy for this challenging disease. qian-lab.orgaacrjournals.org

Kidney Renal Clear Cell Carcinoma (KIRC)

In Kidney Renal Clear Cell Carcinoma (KIRC), RIPK2 has also been identified as an unfavorable prognostic marker and a potential therapeutic target. nih.govnih.gov Analysis of KIRC patient data reveals that RIPK2 is upregulated in tumor samples compared to normal kidney tissue. nih.govnih.gov Elevated RIPK2 expression is positively correlated with high-risk clinical stages and metastatic features. nih.govnih.gov

The upregulation of RIPK2 in KIRC is strongly associated with the dysregulation of various immune signaling pathways and changes in immune phenotypes. nih.govnih.gov Preclinical studies have shown that inhibiting RIPK2 activity, either through shRNA-mediated knockdown or with a chemical inhibitor, significantly reduces kidney cancer cell viability and migration in vitro. nih.govnih.gov Furthermore, in vivo models demonstrated that RIPK2 inhibition impaired tumor growth. nih.govnih.gov These findings indicate that RIPK2 plays an oncogenic role in KIRC and that its inhibition could serve as a valuable therapeutic strategy. nih.gov

| Cancer Type | Key Findings of RIPK2 Inhibition | Potential for Combination Therapy |

|---|---|---|

| Pancreatic Ductal Adenocarcinoma (PDAC) | Suppresses tumor growth and metastasis. nih.gov Restores MHC-I antigen presentation. qian-lab.orgaacrjournals.org Increases infiltration and activation of cytotoxic T-cells. researchgate.net | Sensitizes tumors to anti-PD-1 immunotherapy, leading to complete or partial regression and prolonged survival. qian-lab.orgaacrjournals.orgnih.gov |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Reduces cancer cell viability and migration. nih.govnih.gov Impairs tumor growth in vivo. nih.govnih.gov | High RIPK2 expression is linked to immune pathway dysregulation, suggesting potential for immunotherapy combinations. nih.govnih.gov |

Based on a comprehensive search of available research, there is currently no specific preclinical data for the compound “this compound” in the context of breast cancer, hepatocellular carcinoma, gastric and esophageal cancers, prostate cancer, or neurodegenerative disease models.

The existing body of research focuses on the role of the target proteins, RIPK2 and RIPK3, in these diseases, often utilizing other inhibitors, genetic knockout models, or different investigational compounds. Therefore, an article focusing solely on the preclinical applications of “this compound” as per the specified outline cannot be generated at this time due to the absence of relevant scientific literature.

Methodological Approaches in Ripk2/3 in 1 Research

In Vitro Cellular Assays

In vitro cellular assays are fundamental in the preclinical evaluation of Ripk2/3-IN-1. These experiments, conducted on cultured cells, provide initial insights into the compound's efficacy and cellular targets.

Cell Viability and Proliferation Assays

To assess the impact of this compound on cell survival and growth, researchers utilize cell viability and proliferation assays. A common method is the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of cells as an indicator of their viability. frontiersin.orgresearchgate.net For instance, studies on gastric cancer cell lines demonstrated that silencing RIPK2 suppressed cell growth. researchgate.net Similarly, colony formation assays are used to determine the ability of single cells to grow into colonies, providing a measure of long-term proliferative capacity. researchgate.netaging-us.com In kidney cancer cells, RIPK2 knockdown was found to significantly delay colony formation. aging-us.com Another technique, the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assay, directly measures DNA synthesis to quantify cell proliferation. cytojournal.com

Table 1: Cell Viability and Proliferation Assays in this compound Research

| Assay | Principle | Application in this compound Research |

| Cell Counting Kit-8 (CCK-8) | Measures metabolic activity indicative of cell viability. frontiersin.orgresearchgate.net | To assess the effect of RIPK2 inhibition on the viability of cancer cells. frontiersin.orgresearchgate.net |

| Colony Formation Assay | Evaluates the ability of a single cell to form a colony. researchgate.netaging-us.com | To determine the long-term impact of RIPK2 knockdown on cell proliferation. researchgate.netaging-us.com |

| EdU Assay | Measures DNA synthesis to quantify proliferating cells. cytojournal.com | To analyze the effect of RIPK2 silencing on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes. cytojournal.com |

Cytokine and Chemokine Secretion Assays

The inflammatory response is a key area of investigation for this compound, given the role of RIPK2 in inflammatory signaling. Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used to measure the secretion of specific cytokines and chemokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). cytojournal.comacs.orgnih.gov For example, a potent and selective RIPK2 inhibitor was shown to suppress the secretion of IL-6 in mouse bone marrow-derived macrophages and IL-8 in human whole blood. nih.govfrontiersin.org In rheumatoid arthritis fibroblast-like synoviocytes, silencing RIPK2 reduced the levels of IL-1β, IL-8, TNF-α, and IL-6. cytojournal.com

Table 2: Cytokine and Chemokine Secretion Assays in this compound Research

| Assay | Principle | Application in this compound Research |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies the concentration of a specific protein (e.g., cytokine) in a sample. cytojournal.comacs.orgnih.gov | To measure the effect of RIPK2 inhibition on the secretion of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α. cytojournal.comacs.orgnih.gov |

Apoptosis and Necroptosis Quantification Assays

This compound is designed to target both RIPK2 and RIPK3, the latter being a key mediator of necroptosis, a form of programmed necrosis. nih.govnih.govfrontiersin.org Therefore, assays that distinguish between different cell death pathways are critical. Flow cytometry is a powerful tool used to quantify apoptosis and necroptosis. cytojournal.com For instance, in gastric cancer cells, silencing RIPK2 was shown to induce apoptosis. nih.gov The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is another method used to detect DNA fragmentation, a hallmark of apoptosis. embopress.org To specifically investigate necroptosis, researchers often use inhibitors of key pathway components, such as Necrostatin-1 for RIPK1, and observe the effect on cell death. bioradiations.com The release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium is a common indicator of cell membrane rupture, which occurs during necrosis and necroptosis. embopress.org

Table 3: Apoptosis and Necroptosis Quantification Assays in this compound Research

| Assay | Principle | Application in this compound Research |

| Flow Cytometry | Measures physical and chemical characteristics of cells as they pass through a laser beam. cytojournal.com | To quantify apoptotic and necroptotic cells following treatment with this compound. cytojournal.com |

| TUNEL Assay | Detects DNA fragmentation in apoptotic cells. embopress.org | To assess the induction of apoptosis by RIPK2 inhibition. embopress.org |

| LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity. embopress.org | To quantify lytic cell death, including necroptosis. embopress.org |

Cell Migration and Invasion Assays

The effect of this compound on the metastatic potential of cancer cells is evaluated using migration and invasion assays. The wound healing or scratch assay involves creating a "wound" in a cell monolayer and monitoring the rate at which cells migrate to close the gap. nih.govresearchgate.netnih.gov Transwell migration assays, also known as Boyden chamber assays, measure the ability of cells to move through a porous membrane towards a chemoattractant. nih.govresearchgate.netnih.govbiorxiv.org To assess invasion, the membrane in the Transwell insert is coated with a layer of extracellular matrix, such as Matrigel. researchgate.netbiorxiv.org Studies have shown that silencing RIPK2 can significantly decrease the migration of various cancer cell lines, including those from pancreatic, gastric, and breast cancers. nih.govresearchgate.netnih.gov

Table 4: Cell Migration and Invasion Assays in this compound Research

| Assay | Principle | Application in this compound Research |

| Wound Healing/Scratch Assay | Measures the rate of cell migration to close a gap in a cell monolayer. nih.govresearchgate.netnih.gov | To assess the effect of RIPK2 inhibition on the migratory capacity of cancer cells. nih.govresearchgate.netnih.gov |

| Transwell Migration/Invasion Assay | Quantifies the ability of cells to move through a porous membrane (uncoated for migration, coated for invasion). nih.govresearchgate.netnih.govbiorxiv.org | To determine the impact of this compound on the migratory and invasive potential of cells. nih.govresearchgate.netnih.govbiorxiv.org |

Ubiquitination and Phosphorylation Analysis by Western Blotting and Immunoprecipitation

Western blotting and immunoprecipitation are essential techniques to study the post-translational modifications of RIPK2 and RIPK3, such as ubiquitination and phosphorylation, which are critical for their signaling functions. nih.govfrontiersin.orgembopress.org Western blotting allows for the detection of specific proteins and their phosphorylated forms in cell lysates. cytojournal.com For example, research has shown that RIPK2 silencing can lead to a marked decrease in the phosphorylation of proteins in the NF-κB pathway. cytojournal.com Immunoprecipitation is used to isolate a specific protein from a complex mixture, which can then be analyzed by Western blotting to detect its interaction with other proteins or its modification state. nih.gov For instance, GST-pulldown assays have been used to demonstrate the direct interaction between XIAP and the RIPK2 kinase domain. embopress.org

Table 5: Ubiquitination and Phosphorylation Analysis in this compound Research

| Assay | Principle | Application in this compound Research |

| Western Blotting | Detects specific proteins in a sample using antibodies. cytojournal.com | To analyze the expression and phosphorylation status of RIPK2, RIPK3, and downstream signaling proteins. cytojournal.com |

| Immunoprecipitation | Isolates a specific protein and its binding partners from a cell lysate. nih.gov | To study the ubiquitination of RIPK2 and its interaction with other proteins like XIAP. nih.govembopress.org |

Gene Expression Profiling (e.g., RT-qPCR, RNA-Seq)

To understand the broader impact of this compound on cellular function, researchers perform gene expression profiling. Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes of interest. cytojournal.comnih.goviiarjournals.org For example, RT-qPCR has been used to confirm the knockdown of RIPK2 expression at the mRNA level and to analyze the expression of genes regulated by RIPK2 activity. cytojournal.comnih.gov For a more comprehensive, unbiased analysis of the entire transcriptome, RNA sequencing (RNA-Seq) is employed. nih.govnih.govmendeley.com This technique can reveal novel pathways and gene networks affected by this compound. For instance, RNA-sequencing has been used to define a panel of genes that may predict the efficacy of RIPK2 inhibition. nih.gov

Table 6: Gene Expression Profiling in this compound Research

| Assay | Principle | Application in this compound Research |

| Real-Time Quantitative PCR (RT-qPCR) | Measures the amount of a specific RNA molecule in real-time. cytojournal.comnih.goviiarjournals.org | To quantify the expression of RIPK2 and downstream target genes. cytojournal.comnih.goviiarjournals.org |

| RNA Sequencing (RNA-Seq) | Provides a comprehensive profile of all RNA molecules in a sample. nih.govnih.govmendeley.com | To identify global changes in gene expression in response to this compound treatment. nih.govnih.govmendeley.com |

NF-κB and MAPK Pathway Reporter Assays

The investigation of this compound's mechanism of action frequently involves the use of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathway reporter assays. These cellular assays are crucial for quantifying the inhibitory effect of the compound on these key inflammatory signaling cascades. Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a central mediator that, upon activation by NOD1 and NOD2 receptors, triggers downstream signaling pathways, including both NF-κB and MAPK. frontiersin.orgthesgc.orgfrontiersin.org This leads to the production of pro-inflammatory cytokines. frontiersin.orgfrontiersin.org

In a typical NF-κB reporter assay, cells, often Human Embryonic Kidney 293 (HEK293) cells, are co-transfected with a plasmid containing a reporter gene (such as luciferase) under the control of an NF-κB response element. thesgc.orglife-science-alliance.org Upon stimulation that activates the NF-κB pathway, the transcription factor binds to the response element, driving the expression of the reporter gene. The resulting signal, for instance, luminescence from the luciferase reaction, is then measured to quantify pathway activation. thesgc.org The addition of this compound would be expected to decrease this signal, indicating its inhibitory activity on the NF-κB pathway. thesgc.orgnih.gov

Similarly, MAPK pathway activity can be assessed using reporter assays where the reporter gene is controlled by a response element for a downstream transcription factor in the MAPK cascade, such as AP-1. mdpi.com The activation of the MAPK pathway, which is also regulated by RIPK2, would lead to an increase in reporter gene expression. frontiersin.orgthesgc.orgspringermedizin.de The presence of this compound would be expected to attenuate this response.

Studies have shown that RIPK2 activation leads to the upregulation of both NF-κB and MAPK pathways. nih.gov For example, research has demonstrated that RIPK2 can activate NF-κB and c-Jun N-terminal kinase (JNK), a member of the MAPK family, in breast cancer cells. nih.gov Furthermore, the NOD2-RIPK2 signaling axis is known to activate both NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory cytokines. frontiersin.org Luciferase reporter gene assays have been utilized to measure NF-κB activation downstream of RIPK2, confirming that inhibition of RIPK2 can block this signaling. life-science-alliance.orgembopress.org

In Vivo Preclinical Animal Models

The preclinical evaluation of this compound relies heavily on the use of various in vivo animal models to assess its therapeutic potential in a range of diseases.

Disease Induction Models (e.g., chemically induced colitis, cancer xenografts, ischemic stroke models)

Chemically Induced Colitis: Animal models of inflammatory bowel disease (IBD), such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced or trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice, are commonly used. frontiersin.orgnih.gov These models mimic the chronic inflammation observed in human IBD. frontiersin.org Studies have shown that RIPK2 expression is elevated in the inflamed tissues of Crohn's disease patients and in mouse models of colitis. frontiersin.orgnih.gov Inhibition of RIPK2 in these models has been shown to ameliorate disease severity, reduce colonic inflammation, and decrease the production of pro-inflammatory cytokines. frontiersin.orgnih.govacs.org For instance, a dual RIPK2/RIPK3 inhibitor demonstrated significant therapeutic effects in a DSS-induced colitis mouse model. acs.org

Cancer Xenografts: To study the anti-cancer effects of this compound, cancer xenograft models are employed. In these models, human cancer cells are implanted into immunodeficient mice, forming tumors. nih.govresearchgate.netpnas.org The effect of the compound on tumor growth, metastasis, and other cancer-related parameters can then be evaluated. For example, knocking down RIPK2 has been shown to reduce tumor mass and lung metastasis in a breast cancer xenograft model. nih.govresearchgate.net Similarly, in a colon cancer xenograft model, administration of shRNA targeting RIPK2 impeded tumor growth. researchgate.net In glioblastoma, a small molecule that induces apoptosis by binding to RIPK2 was found to significantly inhibit tumor formation in an orthotopic intracranial tumor xenograft mouse model. pnas.org

Ischemic Stroke Models: The role of RIPK2 in neuroinflammation following ischemic stroke is investigated using models such as transient middle cerebral artery occlusion (tMCAO) in mice. springermedizin.denih.govnih.gov These models allow for the assessment of infarct size, neurological deficits, and neuroinflammatory markers. springermedizin.denih.gov Studies have shown that genetic deletion or pharmacological inhibition of RIPK2 reduces infarct volume and improves neurological outcomes in these models. mdpi.comspringermedizin.denih.govnih.gov For instance, a selective RIPK2 inhibitor was shown to reduce infarct volume and blood-brain barrier damage in a mouse model of ischemic stroke. nih.gov

Assessment of Disease Markers and Histopathology

In preclinical animal models, the efficacy of this compound is evaluated by assessing various disease markers and through histopathological analysis.

Disease Markers: In colitis models, disease activity is often monitored by tracking body weight, stool consistency, and the presence of blood in the stool. nih.gov At the molecular level, the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in the colonic tissue is measured. nih.gov In cancer models, tumor volume and weight are primary markers of disease progression. aacrjournals.org Additionally, biomarkers related to immunotherapy response, such as microsatellite instability (MSI) and tumor mutational burden (TMB), may be assessed, as RIPK2 expression has been correlated with these markers. jcancer.org In ischemic stroke models, infarct volume is a key marker of brain injury. springermedizin.denih.gov

Histopathology: Histopathological analysis of tissues provides crucial insights into the microscopic changes associated with the disease and the effects of treatment. In colitis models, intestinal tissues are examined for signs of inflammation, such as immune cell infiltration, mucosal ulceration, and architectural changes in the villi. nih.gov For cancer xenografts, tumors are analyzed to assess cell proliferation, apoptosis (programmed cell death), and the extent of tumor invasion into surrounding tissues. jcancer.org Immunohistochemistry can be used to detect the expression of specific proteins, such as RIPK2 and proliferation markers like PCNA. aacrjournals.orgjcancer.org In ischemic stroke models, brain sections are stained to visualize the extent of the infarct and to assess neuronal damage and inflammation. springermedizin.de

Immune Cell Infiltration Analysis

A key aspect of the inflammatory and anti-tumor response involves the infiltration of immune cells into the affected tissues. Therefore, analyzing the type and number of infiltrating immune cells is a critical component of this compound research.

In various cancer models, a correlation has been observed between RIPK2 expression and the level of immune cell infiltration. nih.govaging-us.com For instance, high RIPK2 expression has been associated with increased infiltration of B cells, macrophages, and neutrophils in several cancers. nih.gov In kidney renal clear cell carcinoma, RIPK2 overexpression was linked to higher infiltration of CD8+ T cells, dendritic cells, B cells, neutrophils, and macrophages. aging-us.com Similarly, in gastric cancer, RIPK2 expression is correlated with the infiltration of CD4+ T cells, CD8+ T cells, neutrophils, and dendritic cells. jcancer.org

In the context of ischemic stroke, the absence of RIPK2 has been shown to reduce markers associated with the recruitment and activity of peripheral immune cells in the brain. springermedizin.de Specifically, lower levels of Ly6g, a neutrophil marker, were observed in the brains of Ripk2 knockout mice after stroke. springermedizin.de

The analysis of immune cell infiltration is typically performed using immunohistochemistry or immunofluorescence staining of tissue sections with antibodies specific for different immune cell markers (e.g., CD4 for helper T cells, CD8 for cytotoxic T cells, F4/80 for macrophages). Flow cytometry can also be used to quantify different immune cell populations within a tissue sample.

Biochemical and Biophysical Characterization

Understanding the direct interaction of this compound with its target proteins is fundamental to elucidating its mechanism of action. This is achieved through a variety of biochemical and biophysical techniques.

Kinase Activity Assays

Kinase activity assays are essential for directly measuring the inhibitory potency of this compound against RIPK2 and RIPK3. These assays quantify the enzymatic activity of the kinase, which is its ability to transfer a phosphate (B84403) group from ATP to a substrate.

A common method is the ADP-Glo™ Kinase Assay . vwr.compromega.compromega.de This luminescent assay measures the amount of ADP produced during the kinase reaction. vwr.compromega.com The ADP is converted to ATP, which is then used by a luciferase enzyme to generate a light signal that is proportional to the kinase activity. vwr.compromega.compromega.de This assay is well-suited for screening chemical compounds and determining their IC50 values (the concentration of an inhibitor required to reduce the kinase activity by half). vwr.compromega.com

Another approach is the radiometric in vitro kinase assay . In this assay, a radioactive isotope of phosphorus (³²P) is incorporated into ATP. The kinase then transfers the radiolabeled phosphate group to its substrate. The amount of radioactivity incorporated into the substrate is then measured to determine the kinase activity.

These assays have been used to identify and characterize various RIPK2 inhibitors. nih.govacs.org For example, the ADP-Glo assay has been used to determine the IC50 values of novel RIPK2 inhibitors. thesgc.org Similarly, radiometric in vitro kinase assays have demonstrated that certain compounds can inhibit the kinase activity of RIPK2. nih.gov

Binding Affinity Studies

Binding affinity studies are fundamental in the characterization of kinase inhibitors like this compound. These assays quantify the strength of the interaction between the inhibitor and its target kinases, which is a critical determinant of its potency. The half-maximal inhibitory concentration (IC50) is a common metric used to express the functional strength of an inhibitor.

For this compound, in vitro kinase assays have demonstrated its potent dual inhibitory activity. The compound exhibits a significant affinity for both RIPK2 and RIPK3, with specific IC50 values of 3 nM and 117 nM, respectively medchemexpress.commedchemexpress.cn. This data highlights the compound's greater potency for RIPK2 over RIPK3.

In addition to biochemical assays, cell-based assays are employed to assess the inhibitor's activity in a more physiologically relevant context. For instance, this compound has been evaluated in a C14-TriLAN-Gly/NOD1 THP-1 cell-based NF-κB reporter assay, where it demonstrated an IC50 value of 14 nM against RIPK2 medchemexpress.commedchemexpress.cn. This confirms the compound's ability to penetrate cells and inhibit the RIPK2 signaling pathway.

Table 1: In Vitro and Cell-Based IC50 Values for this compound

| Target Kinase | Biochemical IC50 (nM) | Cell-Based IC50 (nM) |

|---|---|---|

| RIPK2 | 3 | 14 ± 4 |

| RIPK3 | 117 | Not Reported |

Protein-Protein Interaction Studies (e.g., Co-immunoprecipitation)

While specific co-immunoprecipitation (Co-IP) studies involving this compound have not been detailed in available research, this technique is a cornerstone for investigating the broader landscape of RIPK2 signaling and the effects of its inhibitors. Co-IP is utilized to determine if two or more proteins interact within a cell.

In the context of RIPK2 research, Co-IP has been instrumental in elucidating key protein-protein interactions. For example, Co-IP experiments have shown that upon activation of NOD1/2 receptors, RIPK2 is recruited and forms signaling complexes medchemexpress.cn. A critical interaction that is often studied is between RIPK2 and the X-linked inhibitor of apoptosis protein (XIAP), an E3 ubiquitin ligase that ubiquitinates RIPK2, a crucial step for downstream signaling pdbj.orgembopress.org. Researchers have used Co-IP to demonstrate that some RIPK2 inhibitors can disrupt the interaction between RIPK2 and XIAP pdbj.org.

Furthermore, Co-IP studies have identified other interaction partners of RIPK2, such as the E3 ubiquitin ligase Baculoviral IAP repeat containing 3 (BIRC3) medchemexpress.comnih.govresearchgate.net. These studies have shown a direct binding between RIPK2 and BIRC3 in colon cancer cells, a finding confirmed through Co-IP experiments medchemexpress.comnih.govresearchgate.net. Investigating how inhibitors like this compound might modulate these interactions would be a logical next step in their characterization.

Structural Biology Approaches

Structural biology techniques provide atomic-level insights into how inhibitors like this compound bind to their target kinases, which is invaluable for understanding their mechanism of action and for guiding further drug development.

X-ray Crystallography of this compound Bound to RIPK2/3

Currently, there are no publicly available X-ray crystal structures of this compound in complex with either RIPK2 or RIPK3. However, the field of RIPK inhibitor research has greatly benefited from X-ray crystallography.

Crystal structures of RIPK2 in complex with other inhibitors, such as ponatinib (B1185) and CSLP3, have been determined pdbj.org. These structures reveal the binding mode of the inhibitors within the ATP-binding pocket of the kinase domain pdbj.org. They show that inhibitors can stabilize the kinase in an inactive conformation, often characterized by a "DFG-out" state of the Asp-Phe-Gly motif, which is a hallmark of type II kinase inhibitors nih.gov. Such structural information is crucial for structure-based drug design efforts to improve the potency and selectivity of new inhibitors acs.org. For example, the crystal structure of RIPK2 bound to an inhibitor can reveal key hydrogen bonds and hydrophobic interactions that are essential for high-affinity binding nih.gov.

Molecular Dynamics Simulations

As with X-ray crystallography, specific molecular dynamics (MD) simulation studies for this compound have not been reported. However, MD simulations are a powerful computational tool used to study the conformational dynamics of proteins and their complexes with ligands.

In the broader context of RIPK2 research, MD simulations have been employed to investigate the conformational transitions of RIPK2 between its active and inactive states biorxiv.org. These simulations can provide insights into the allosteric regulation of the kinase and how inhibitor binding can influence its dynamics biorxiv.orgresearchgate.net. For instance, MD simulations can be used to study the flexibility of the activation loop of RIPK2 and how it is affected by the binding of different inhibitors biorxiv.orgresearchgate.netresearchgate.net. This information can help to explain the molecular basis for the varying efficacy of different inhibitors and can aid in the design of new compounds with improved properties nih.gov.

Future Directions and Outstanding Questions

Elucidating Additional Downstream Effectors and Signaling Nodes

The canonical signaling pathway downstream of RIPK2 involves the activation of NF-κB and MAP kinases, crucial for innate immune responses. frontiersin.orgresearchgate.net Upon activation by NOD1 and NOD2, RIPK2 undergoes autophosphorylation and ubiquitination, creating a scaffold for downstream signaling complexes. uniprot.orggenecards.org This leads to the recruitment of TAK1 and the IKK complex, ultimately activating NF-κB and MAPK pathways. frontiersin.orguniprot.orgfrontiersin.org

However, the full spectrum of RIPK2/3-IN-1's effects on cellular signaling remains to be comprehensively mapped. Beyond the well-established NF-κB and MAPK pathways, it is crucial to identify other potential downstream effectors and signaling nodes modulated by this dual inhibitor. Investigating the impact of this compound on other cellular processes regulated by RIPK2 and RIPK3, such as apoptosis and necroptosis, will provide a more complete picture of its mechanism of action. researchgate.netfrontiersin.org For instance, while RIPK3 is a key mediator of necroptosis, the interplay between RIPK2 and this cell death pathway is less understood. nih.gov

Key Research Questions:

What are the global proteomic and phosphoproteomic changes induced by this compound treatment in different cell types?

Does this compound affect other signaling pathways beyond NF-κB and MAPK, such as those involved in cell metabolism or autophagy?

How does dual inhibition of RIPK2 and RIPK3 by this compound distinctly alter signaling compared to selective inhibition of each kinase alone?

Investigating this compound Activity in Novel Disease Contexts

Dysregulation of RIPK2 and RIPK3 signaling has been implicated in a variety of inflammatory diseases and cancers. nih.govnih.gov RIPK2's role in conditions like Crohn's disease, ulcerative colitis, sarcoidosis, and multiple sclerosis is well-documented, making it a promising therapeutic target. nih.govnih.gov Elevated RIPK2 expression has also been linked to poor prognosis in several cancers, including breast, prostate, and colorectal cancer. frontiersin.orgnih.gov

The dual inhibitory nature of this compound presents an opportunity to explore its efficacy in diseases where both RIPK2 and RIPK3 signaling may be pathogenic. For example, in certain cancers, both inflammatory signaling and necroptosis regulation are critical aspects of tumor progression and response to therapy. nih.govaacrjournals.orgnih.gov

Potential Areas of Investigation:

Neuroinflammatory Disorders: Given the role of RIPK2 in neuroinflammation, exploring the efficacy of this compound in models of diseases like multiple sclerosis and intracerebral hemorrhage could be fruitful. frontiersin.orgaai.org

Autoimmune Diseases: The involvement of RIPK2 in adaptive immunity suggests that this compound could be beneficial in various autoimmune conditions beyond inflammatory bowel disease. frontiersin.orgnih.gov

Cancer: Investigating the effect of this compound in cancers where both inflammation and necroptosis pathways are relevant, such as pancreatic and ovarian cancer, could reveal novel therapeutic strategies. nih.govaacrjournals.orgnih.govresearchgate.net

Exploring Combined Therapeutic Strategies with this compound

Combining this compound with other therapeutic agents could lead to synergistic effects and overcome potential resistance mechanisms. For instance, in cancer therapy, combining this compound with immune checkpoint inhibitors or conventional chemotherapy could enhance anti-tumor responses. aacrjournals.orgnih.gov Research has shown that inhibiting RIPK2 can enhance the efficacy of anti-PD-1 therapy in pancreatic cancer. frontiersin.orgaacrjournals.orgnih.gov

In the context of inflammatory diseases, combining this compound with existing anti-inflammatory drugs could allow for lower doses of each agent, potentially reducing side effects while maintaining or improving efficacy.

Potential Combination Therapies:

Cancer Immunotherapy: Combining this compound with anti-PD-1/PD-L1 antibodies to enhance T-cell mediated tumor killing. aacrjournals.orgnih.gov

Chemotherapy: Investigating the potential of this compound to sensitize cancer cells to chemotherapeutic agents like temozolomide (B1682018) in glioma. nih.gov

Anti-inflammatory Agents: Exploring combinations with other anti-inflammatory drugs in models of inflammatory bowel disease or rheumatoid arthritis. acs.orgdovepress.com

Optimizing Selectivity and Potency for Preclinical Applications

While this compound is a potent dual inhibitor, the development of even more selective and potent compounds is a continuous goal in drug discovery. Structure-based drug design and medicinal chemistry efforts can be employed to optimize the interactions of inhibitors with the ATP-binding pocket of RIPK2 and RIPK3. nih.gov The development of inhibitors like GSK583 and WEHI-345 demonstrates the feasibility of achieving high selectivity for RIPK2. nih.govacs.org

Further optimization of this compound could focus on improving its pharmacokinetic properties to enhance its suitability for in vivo studies and eventual preclinical development. This includes optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Table of RIPK2 Inhibitors and their Potency:

| Inhibitor | Target(s) | IC50 | Key Features |

|---|---|---|---|

| This compound | RIPK2, RIPK3 | 3 nM (RIPK2), 117 nM (RIPK3) | Potent dual inhibitor. medchemexpress.com |

| Ponatinib (B1185) | Pan-RIPK inhibitor | - | Also inhibits RIPK1. nih.gov |

| GSK583 | RIPK2 | 8.0 nM (cellular assay) | Excellent selectivity. nih.gov |

| WEHI-345 | RIPK2 | 130 nM | Superior selectivity. frontiersin.org |

| CSLP37 | RIPK2 | 16 ± 5 nM | Over 20-fold selectivity vs. ALK2. nih.gov |

| UH15-15 | RIPK2 | 8 ± 4 nM | Over 300-fold selectivity vs. ALK2. nih.gov |

| BI 706039 | RIPK2 | < 1.0 nM (human cells) | Potent and specific functional inhibitor. nih.gov |

| OD36 and OD38 | RIPK2 | - | Potent inhibitors identified from macrocyclic small molecules. nih.govnih.gov |

| Compound 10w | RIPK2 | 0.6 nM | Exceptionally potent and highly selective. researchgate.netacs.org |

| GSK2983559 (prodrug) | RIPK2 | - | Favorable pharmacokinetic properties. nih.gov |

Understanding the Role of Alternative Splicing Variants of RIPK2/3 in Disease and Drug Response

Alternative splicing is a crucial mechanism for generating protein diversity and is often dysregulated in diseases like cancer. researchgate.netusp.brmdpi.com The RIPK2 gene is known to produce different transcript variants through alternative splicing, which can result in truncated proteins with potentially altered functions. usp.br These splice variants may have different expression patterns in normal versus tumor tissues and could influence disease progression and response to therapy. researchgate.netusp.br

It is essential to investigate how this compound interacts with these different splice variants of RIPK2 and RIPK3. The presence of specific splice variants could potentially alter the efficacy of the inhibitor, leading to drug resistance. mdpi.com Understanding the functional consequences of these variants and their interaction with inhibitors like this compound will be critical for personalized medicine approaches.

Key Research Directions:

Characterize the expression patterns of RIPK2 and RIPK3 splice variants in various diseases.

Determine the functional activity of these splice variants in cellular signaling.

Evaluate the binding affinity and inhibitory potency of this compound against different splice isoforms of RIPK2 and RIPK3.

Investigate whether the expression of specific splice variants correlates with clinical response to RIPK2/3-targeted therapies.

By addressing these future directions and outstanding questions, the scientific community can build upon the initial promise of this compound and pave the way for novel therapeutic interventions for a range of debilitating diseases.

Q & A

Q. What experimental approaches are recommended to validate the dual inhibitory activity of Ripk2/3-IN-1 on RIPK2 and RIPK3 in cellular systems?

To confirm dual inhibition, researchers should combine biochemical kinase assays (IC50 measurements for RIPK2 and RIPK3) with cellular NF-κB reporter assays, such as the C14-TriLAN-Gly/NOD1 THP-1 cell model, which quantifies RIPK2-dependent signaling . Orthogonal methods like Western blotting for downstream targets (e.g., IKKα/β, NF-κB, IL-1β) can further validate pathway modulation .

Q. What are the critical parameters for maintaining this compound stability in long-term experiments?

this compound powder should be stored at -20°C (stable for 3 years) or 4°C (2 years). Solubilized compounds in solvents like DMSO require storage at -80°C (6 months) or -20°C (1 month). Aliquotting is recommended to avoid freeze-thaw cycles .

Q. How should researchers calculate interspecies dose conversions for this compound in preclinical models?

Use the Km coefficient method: For example, a mouse dose of 20 mg/kg can be converted to a rat dose by multiplying the mouse dose (20 mg/kg) by the mouse Km coefficient (3) and dividing by the rat Km coefficient (6), yielding 10 mg/kg .

Q. Which cellular models are most appropriate for investigating this compound's anti-inflammatory effects?

THP-1 cells with NF-κB reporters are ideal for quantifying RIPK2 inhibition . HD11 chicken macrophages or HGC-27 gastric cancer cells can model NOD/RIPK2 signaling and cytokine production .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between biochemical (3 nM) and cellular (14 nM) IC50 values of this compound for RIPK2 inhibition?

The higher cellular IC50 may reflect reduced membrane permeability, competitive binding with endogenous ATP, or off-target effects. Validate using orthogonal assays (e.g., RIPK2 polyubiquitination analysis in cIAP1/2-deficient cells) and compare with genetic knockdowns (e.g., shRNA) to isolate target-specific activity .

Q. What strategies differentiate this compound's effects on RIPK2 versus RIPK3 in complex biological systems?

Co-administer selective RIPK2 (e.g., GSK2983559) or RIPK3 (e.g., RIPK3-IN-1) inhibitors alongside this compound to isolate kinase-specific effects. Genetic knockout models (e.g., RIPK2-deficient macrophages) can further clarify contributions .

Q. How does the polyubiquitination status of RIPK2 influence this compound's efficacy in modulating NF-κB?

cIAP1/2-mediated K63-linked polyubiquitination of RIPK2 enhances NF-κB activation. This compound may show reduced efficacy in cIAP1/2-deficient systems, necessitating co-treatment with ubiquitination inhibitors (e.g., SMAC mimetics) to evaluate compensatory pathways .

Q. What experimental evidence supports hyperactivation of RIPK2 in genetic variants, and how does this affect this compound's activity?

The RIPK2 p.Asn104Asp variant (linked to osteoarthritis) exhibits hyperactive NF-κB signaling. In zebrafish models, ectopic expression of this variant upregulates proinflammatory cytokines (e.g., TNF-α), requiring higher this compound concentrations for inhibition. Dose-response studies in variant-expressing cells are critical .

Q. How can researchers address conflicting data on this compound's role in cancer versus inflammatory diseases?

Context-dependent effects arise from tissue-specific RIPK2/3 expression. For cancer studies, prioritize models with RIPK2-driven apoptosis (e.g., glioblastoma stem cells treated with cRIPGBM chloride). For inflammation, use colitis models with TLR/NOD2 crosstalk .

Q. What methodologies optimize in vivo translation of this compound's pharmacokinetic and pharmacodynamic profiles?

Use Km-based dosing for interspecies scaling and monitor RIPK2-dependent biomarkers (e.g., serum IL-1β, NF-κB activity in splenocytes). Combine with proteomics to identify off-target kinase interactions in vivo .

Methodological Considerations

- Dose-Response Validation : Always include a positive control (e.g., Oditrasertib for RIPK1 inhibition) to benchmark this compound's selectivity .

- Data Interpretation : Use Pearson’s correlation analysis to link RIPK2 expression with disease biomarkers (e.g., TMB, MSI) in TCGA datasets .

- Ethical Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.